4-Fluoro-N-(1H-tetrazol-5-yl)benzamide
Description
Contextual Background of Tetrazole-Containing Benzamides in Medicinal Chemistry
The fields of medicinal chemistry and drug discovery perpetually seek novel molecular frameworks that can offer improved therapeutic profiles. Within this landscape, tetrazole-containing compounds have emerged as a "privileged scaffold". researchgate.netnih.gov The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group. acs.orgresearchgate.net Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of rational drug design aimed at enhancing a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govdrughunter.com
The replacement of a carboxylic acid with a tetrazole ring is particularly advantageous. Both groups have comparable pKa values and planar structures, allowing the tetrazole to mimic the key interactions of a carboxylate group with biological targets. researchgate.netdrughunter.com However, the tetrazole moiety is generally more stable against metabolic transformations that carboxylic acids often undergo in the liver. tandfonline.com This bioisosteric substitution can also increase lipophilicity and, consequently, improve bioavailability. tandfonline.com As a result, the tetrazole ring is a component of more than 20 FDA-approved drugs, spanning a wide array of therapeutic areas including antihypertensive agents like Losartan and antibacterial drugs such as Cefazolin. acs.orgthieme-connect.comlifechemicals.com
When combined with a benzamide (B126) scaffold, another common structure in pharmaceuticals, the resulting tetrazole-containing benzamides represent a class of compounds with significant therapeutic potential. Researchers have explored these derivatives for a multitude of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. researchgate.netanjs.edu.iq
Table 1: Physicochemical Comparison of Carboxylic Acid vs. Tetrazole Moieties
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Significance in Drug Design |
|---|---|---|---|
| pKa | ~4.2–4.5 | ~4.5–4.9 | Similar acidity allows for comparable ionic interactions with biological targets. drughunter.com |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and oral absorption. tandfonline.com |
| Metabolic Stability | Susceptible to reduction and conjugation (e.g., glucuronidation) | Generally stable to common metabolic pathways. tandfonline.com | Improved metabolic profile leads to a longer duration of action. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor; extended H-bond environment. drughunter.com | Capable of forming strong interactions with target proteins. |
Significance of 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide within Chemical Biology
While extensive research on the specific molecule this compound is not widely available in public literature, its structure embodies a deliberate and rational design strategy. The significance of this compound can be inferred by dissecting its constituent parts.
First, the tetrazole ring , linked to the amide nitrogen, serves as the critical bioisostere for a carboxylic acid. This suggests the molecule is likely designed to interact with targets that recognize a carboxylate moiety, but with the goal of achieving superior metabolic stability and pharmacokinetic properties. researchgate.net
Second, the benzamide core provides a rigid scaffold that appropriately orients the key functional groups for interaction with a biological target. The amide bond itself is a crucial hydrogen bonding element.
Third, the 4-fluoro substitution on the phenyl ring is a highly significant and common modification in medicinal chemistry. The introduction of a fluorine atom can have profound effects on a molecule's properties. tandfonline.com Due to its small size and high electronegativity, fluorine can:
Enhance metabolic stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov
Increase binding affinity: The C-F bond can form favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) with amino acid residues in a protein's binding pocket. tandfonline.com
Modulate physicochemical properties: Fluorination typically increases lipophilicity, which can influence absorption and distribution. It can also alter the acidity or basicity of nearby functional groups. nih.govnih.gov
For instance, a study on related (5-benzylthiazol-2-yl)benzamides found that a derivative, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited potent anti-leukemic activity at nanomolar concentrations, highlighting the potential impact of the fluoro-substituent and tetrazole ring in concert. nih.gov Therefore, this compound stands as a prototypical example of a molecule designed using established principles of bioisosterism and strategic fluorination to create a lead compound for therapeutic development.
Table 2: Examples of Marketed Drugs Containing a Tetrazole Ring
| Drug Name | Therapeutic Class | Function of Tetrazole Ring |
|---|---|---|
| Losartan | Antihypertensive | Carboxylic acid bioisostere, key for binding to the AT1 receptor. drughunter.com |
| Irbesartan | Antihypertensive | Carboxylic acid bioisostere. tandfonline.com |
| Cefazolin | Antibiotic | Part of the core scaffold, influences antibacterial spectrum. thieme-connect.com |
| Letrozole | Anticancer (Aromatase Inhibitor) | A triazole, but demonstrates the utility of N-heterocycles in drug design. tandfonline.com |
| Tedizolid | Antibiotic | Part of the side chain, contributes to binding and efficacy. tandfonline.com |
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical and medicinal chemistry aspects of this compound. The content is structured to first provide a broad context on the importance of its chemical class, followed by an analysis of the molecule's specific structural features and their implications for its potential function in chemical biology. The discussion is based on established scientific principles and data from structurally analogous compounds, given the limited specific research on the title compound itself. The subsequent sections of this article would typically delve into the synthesis, chemical properties, and documented biological activity of the compound, but in the absence of such specific data, the principles guiding these areas will be discussed.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FN5O |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
4-fluoro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6FN5O/c9-6-3-1-5(2-4-6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |
InChI Key |
ABMKIUWMURXEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNN=N2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro N 1h Tetrazol 5 Yl Benzamide
Established Synthetic Routes
The synthesis of 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide can be achieved through several well-documented routes. The choice of a specific pathway often depends on the availability of starting materials, desired purity, and reaction scale.
Stepwise Synthesis Strategies
Stepwise synthesis provides a controlled approach to constructing the target molecule, allowing for the isolation and purification of intermediates. This method typically involves the separate formation of the key building blocks—the tetrazole ring and the benzoyl group—followed by their chemical union.
The most common precursor for the tetrazole portion of the molecule is 5-amino-1H-tetrazole. This commercially available reagent serves as the nucleophile in subsequent coupling reactions. Its synthesis, while not part of the direct stepwise route to the final product, is fundamental to its availability and is typically achieved via the reaction of cyanamide with hydrazoic acid.
A prevalent strategy for forming the amide bond in this compound is the reaction between 4-fluorobenzoic acid and 5-amino-1H-tetrazole. This reaction requires the activation of the carboxylic acid group of 4-fluorobenzoic acid. Carbodiimide-based coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are frequently employed for this purpose. The process involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the tetrazole.
A similar synthesis for a related compound involves activating the benzoic acid derivative with 1,1'-carbonyldiimidazole, followed by the addition of 5-aminotetrazole to form the final N-tetrazolylbenzamide product. prepchem.com This method highlights a common pathway for synthesizing this class of compounds.
Table 1: Common Coupling Agents for Benzamide (B126) Synthesis
| Coupling Agent | Full Name | Byproduct | Removal of Byproduct |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Aqueous workup |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea | Filtration |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO2 | Gaseous/Aqueous workup |
One-Pot Synthesis Approaches
One-pot syntheses offer an efficient alternative to stepwise methods by reducing the number of reaction and purification steps, thereby saving time and resources. nih.gov For this compound, a hypothetical one-pot approach could involve the reaction of 2-aminobenzamide with benzoyl chlorides under solvent-free conditions using a solid acid catalyst. orientjchem.org While specific examples for the target compound are not detailed in the provided results, the principle of combining multiple reaction steps in a single vessel is a well-established strategy in heterocyclic chemistry. nih.govorientjchem.org For instance, the synthesis of 5-substituted 1H-tetrazoles can be achieved through one-pot multi-component condensation reactions. researchgate.net
Nucleophilic Substitution Reactions involving 1H-Tetrazole and Benzoyl Chloride Intermediates
This method involves a classic nucleophilic acyl substitution. The synthesis begins with the conversion of 4-fluorobenzoic acid into the more reactive 4-fluorobenzoyl chloride. google.com This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-fluorobenzoyl chloride is then treated with 5-amino-1H-tetrazole. The amino group of the tetrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride ion to form the desired amide linkage. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often added to neutralize the hydrochloric acid byproduct. google.com
Reaction Scheme: Nucleophilic Acyl Substitution Step 1: Formation of Acyl Chloride 4-FC₆H₄COOH + SOCl₂ → 4-FC₆H₄COCl + SO₂ + HCl
Step 2: Amide Formation 4-FC₆H₄COCl + H₂N-CN₄H + Et₃N → 4-FC₆H₄CONH-CN₄H + Et₃N·HCl
[2+3] Cycloaddition Approaches from Azides and Nitriles
The [2+3] cycloaddition reaction, also known as the Huisgen cycloaddition, is the most common and fundamental method for synthesizing the tetrazole ring itself. nih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide with a nitrile. nih.gov In the context of synthesizing this compound, this approach would start with a cyanamide derivative of 4-fluorobenzamide. This precursor, N-cyano-4-fluorobenzamide, would then be reacted with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc bromide (ZnBr₂), to form the tetrazole ring directly attached to the benzamide moiety. researchgate.net This method constructs the core heterocyclic system as the final key step.
Table 2: Comparison of Major Synthetic Routes
| Synthetic Route | Key Reactants | Key Intermediates | Advantages | Disadvantages |
|---|---|---|---|---|
| Stepwise Coupling | 4-Fluorobenzoic acid, 5-Amino-1H-tetrazole, Coupling agent (e.g., EDC) | Activated ester (O-acylisourea) | Controlled reaction, high purity of intermediates | Multiple steps, longer reaction time |
| Nucleophilic Substitution | 4-Fluorobenzoic acid, 5-Amino-1H-tetrazole, Chlorinating agent (e.g., SOCl₂) | 4-Fluorobenzoyl chloride | Utilizes reactive intermediates, often high yield | Requires handling of corrosive reagents |
| [2+3] Cycloaddition | N-Cyano-4-fluorobenzamide, Sodium azide | - | Direct formation of the tetrazole ring | Requires synthesis of the cyanamide precursor |
Fluorination Strategies in Benzamide Synthesis
The incorporation of fluorine into organic molecules, such as in the benzamide scaffold, is a critical strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.gov The synthesis of the 4-fluorobenzamide portion of the target molecule can be achieved through various fluorination methods. These strategies often involve introducing the fluorine atom at an early stage, for instance, by starting with a pre-fluorinated precursor like 4-fluorobenzoic acid or its derivatives.
Key approaches to synthesizing fluorinated amides include:
Nucleophilic Aromatic Substitution (SNA_r): This involves the displacement of a leaving group (such as a nitro or chloro group) on the benzene ring by a fluoride ion source.
Use of Fluorinating Reagents: Direct fluorination of an aromatic ring can be challenging, but specific reagents can achieve this. A common industrial approach is to synthesize the fluorinated building block, such as 2,3-dichlorotrifluorotoluene, and then convert it to the desired benzamide through subsequent reactions like cyano substitution and hydrolysis. google.com
Photoenzymatic Synthesis: Innovative methods utilizing visible-light-driven enzyme systems can generate carbon-centered radicals from fluorinated starting materials, allowing for the enantioselective synthesis of fluorinated amides. nih.gov
Computational studies have shown that fluorine substitution can also influence the crystal structure of benzamides, with fluorination at the ortho-position being shown to suppress disorder in the crystal lattice. acs.org
Advanced Synthetic Methodologies and Reagents
Modern synthetic approaches to compounds like this compound focus on efficiency, safety, and sustainability. A plausible synthetic route involves the acylation of 5-aminotetrazole with an activated derivative of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. The formation of the tetrazole ring itself is a key step that has seen significant advancements.
The tetrazole ring is commonly synthesized via a [3+2] cycloaddition reaction between a nitrile and an azide. jchr.org This transformation is often promoted by metal catalysts that enhance reaction rates and yields.
Zinc Salts: Zinc salts are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in water, offering a broad substrate scope that includes aromatic and alkyl nitriles. organic-chemistry.org
Copper (II) Complexes: Copper (II) catalysts, including copper sulfate pentahydrate, have been successfully used in the one-pot synthesis of 5-substituted 1H-tetrazoles. jchr.org These methods often employ green solvents like DMSO and are noted for reducing safety risks associated with traditional methods. jchr.org
Cobalt (II) Complexes: Cobalt (II) complexes with tetradentate ligands have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.org Mechanistic studies suggest the reaction proceeds through the coordination of the azide or nitrile to the metal center. acs.org
Manganese (II) Salts: Manganese(II) salts have demonstrated high efficiency in promoting tetrazole ring formation, acting as reagents that coordinate with the nitrogen atoms of the tetrazole ring to form stable complexes. arkat-usa.org
The catalytic cycle generally involves the activation of the nitrile by the metal center, facilitating the nucleophilic attack of the azide ion.
Green chemistry principles are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact. eurekaselect.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. benthamdirect.combenthamdirect.com
Key green strategies include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a step- and atom-economical pathway to highly substituted tetrazoles by combining multiple substrates in a single step, thereby reducing the formation of side products. eurekaselect.combenthamdirect.combohrium.com
Use of Eco-Friendly Solvents: Replacing toxic organic solvents with greener alternatives like water or DMSO is a central tenet. jchr.orgbenthamdirect.com
Catalyst-Mediated Reactions: Employing catalysts, particularly heterogeneous or recyclable nanocatalysts (e.g., those based on Fe3O4), minimizes the use of stoichiometric reagents and simplifies product purification. rsc.org
Alternative Energy Sources: Microwave irradiation and sonochemistry (the use of ultrasound) can accelerate reaction rates, often leading to higher yields in shorter times under solvent-free conditions. organic-chemistry.orgbohrium.com
Purification and Characterization Techniques
Following synthesis, the compound must be purified and its chemical identity confirmed using rigorous analytical methods.
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of benzamide derivatives. arborpharmchem.comtandfonline.com It is particularly crucial for determining the purity of the final product and for profiling any impurities. arborpharmchem.com
A typical reversed-phase HPLC (RP-HPLC) method for a compound like this compound would involve a non-polar stationary phase and a polar mobile phase. This allows for the separation of the target compound from starting materials and byproducts based on differences in polarity.
Table 1: Representative HPLC Conditions for Analysis of Benzamide Derivatives
| Parameter | Condition |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., sodium acetate, phosphate buffer), often with pH adjustment. researchgate.netresearchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min. researchgate.netresearchgate.net |
| Detection | UV spectrophotometry, commonly at wavelengths between 220 nm and 280 nm. tandfonline.comresearchgate.net |
| Purity Standard | For pharmaceutical applications, purity levels are often required to be ≥ 99%. arborpharmchem.com |
This table is interactive. Click on the headers to sort.
A combination of spectroscopic techniques is used to elucidate and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the fluorophenyl ring, typically as complex multiplets due to H-H and H-F coupling. A broad singlet corresponding to the N-H proton of the amide and another for the N-H of the tetrazole ring would also be expected. spectrabase.comspectrabase.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For C₈H₆FN₅O, the expected molecular ion peak would confirm the elemental composition. Electrospray ionization (ESI-MS) is a common technique for this type of analysis. tandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the amide N-H and C=O stretching, aromatic C-H stretching, C-F stretching, and vibrations associated with the tetrazole ring (N=N and N-N stretching). researchgate.netnist.govnih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) for fluorophenyl protons; broad singlets for amide N-H and tetrazole N-H protons. |
| MS (ESI) | Expected [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular formula C₈H₆FN₅O (MW: 207.17 g/mol ). |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, amide); ~1650-1680 (C=O stretch, amide); ~1500-1600 (aromatic C=C stretch); ~1000-1400 (tetrazole ring vibrations); ~1150-1250 (C-F stretch). researchgate.netchemicalbook.compnrjournal.com |
This table is interactive. Click on the headers to sort.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the 4-Fluoro Substitution on the Benzamide (B126) Moiety
The incorporation of a fluorine atom at the para-position of the benzamide ring is a deliberate modification intended to modulate the compound's physicochemical properties. Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance both electronic and metabolic profiles. tandfonline.com
The fluorine atom significantly alters the electronic landscape of the benzamide ring. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (σI = 0.51), which decreases the electron density of the aromatic ring. nih.gov This modulation of the electronic distribution can influence the compound's binding affinity for its biological target. tandfonline.com The change in electron density can affect the strength of non-covalent interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a protein's binding pocket. nih.gov
Furthermore, the introduction of fluorine can modify the acidity (pKa) of nearby functional groups, which in turn can alter a molecule's ionization state and its ability to participate in hydrogen bonding or ionic interactions. nih.gov While the amide proton itself is generally not readily ionizable, the electronic pull of the fluorine atom can subtly influence the hydrogen-bond donating capacity of the N-H group and the hydrogen-bond accepting capacity of the carbonyl oxygen.
A primary rationale for introducing fluorine into drug candidates is to improve their metabolic stability. researchgate.net Aromatic rings, such as the phenyl group in the benzamide moiety, are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, typically at the para-position. This process, known as para-hydroxylation, is a common route for drug metabolism and subsequent elimination.
By placing a fluorine atom at the 4-position, this metabolically labile site is effectively blocked. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage. nih.govresearchgate.net This strategic fluorination prevents oxidative metabolism at this position, which can lead to a longer biological half-life and improved bioavailability of the compound. ucd.ienih.gov Studies on various drug molecules have demonstrated that targeted fluorination at metabolically vulnerable sites can significantly decrease the rate of metabolic degradation. ucd.ienih.gov
Role of the 1H-Tetrazol-5-yl Group
The 1H-tetrazol-5-yl group is a critical pharmacophore in many medicinal compounds, primarily serving as a bioisosteric replacement for a carboxylic acid functional group. tandfonline.com This substitution is a key design element that imparts several advantageous properties.
Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. The tetrazole ring is one of the most widely used non-classical bioisosteres for the carboxylic acid group. drughunter.com This is because the acidity of the N-H proton on the tetrazole ring (pKa ≈ 4.5–4.9) is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.5). drughunter.comrug.nl This similarity ensures that, at physiological pH (7.4), the tetrazole group exists predominantly in its anionic, deprotonated form, just as a carboxylate would. rug.nl
This bioisosteric substitution offers several benefits over a carboxylic acid. The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can potentially improve membrane permeability and oral bioavailability. drughunter.com Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid, which can be susceptible to metabolic transformations in the liver. tandfonline.com The delocalization of the negative charge over the five-membered ring also provides a larger surface area for potential interactions compared to the more localized charge on a carboxylate. rug.nl
| Property | Carboxylic Acid | 1H-Tetrazole | Advantage of Tetrazole |
|---|---|---|---|
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Similar acidity ensures analogous ionization state at physiological pH. drughunter.comrug.nl |
| Lipophilicity | Lower | Higher | May enhance membrane permeability and bioavailability. drughunter.com |
| Metabolic Stability | Susceptible to certain metabolic pathways. tandfonline.com | Generally more resistant to metabolic transformations. tandfonline.com | Can lead to improved pharmacokinetic profile. |
| Charge Distribution | Localized on two oxygen atoms. | Delocalized over the five-membered ring. rug.nl | Provides a larger, more diffuse anionic field for interactions. |
When deprotonated, the anionic tetrazolate ring is an excellent hydrogen bond acceptor. The nitrogen atoms within the ring can form strong hydrogen bonds and ionic interactions with complementary hydrogen bond donors, such as the side chains of arginine, lysine, or asparagine residues, within a protein's binding site. nih.govnih.gov These interactions are crucial for anchoring the ligand in the correct orientation for biological activity and are analogous to the two-point binding interactions often observed with carboxylate groups. nih.gov Modeling studies have suggested that deprotonated tetrazoles may even form stronger hydrogen bonds than carboxylate groups. researchgate.net In one study, molecular docking revealed that the nitrogen atoms at the 2 and 4 positions of a 1H-tetrazole ring formed specific hydrogen bonds with Asnβ258 and Lysβ352 residues in the target protein, demonstrating its ability to engage in precise and stabilizing interactions. nih.gov
Contribution of Other Substituents on the Pharmacological Profile
In these studies, modifications to the benzamide portion of the molecule had a significant impact on potency. For instance, introducing a methoxy (B1213986) group at the para-position of the benzamide ring was generally favorable for activity. The potency was further enhanced by the addition of a fluorine atom at the ortho-position. The combination of a 2-fluoro and 4-methoxy substitution on the benzamide ring resulted in one of the most potent compounds in the series, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, which exhibited an EC50 of 0.041 µM. nih.govlookchem.com
Substitutions on the other phenyl ring (attached to the tetrazole) also played a key role. Halogenation at the 5-position of this ring, particularly with bromine, consistently led to a significant increase in agonist potency. nih.gov This suggests that this position is critical for interaction with the receptor, where a bulky, lipophilic group may be favorable.
| Compound | Benzamide Ring Substituent (R1) | Phenyl-Tetrazole Ring Substituent (R2) | EC50 (µM) |
|---|---|---|---|
| Analog 1 | 4-Methoxy | H | 1.5 |
| Analog 2 | 4-Methoxy | 5-Bromo | 0.059 |
| Analog 3 | 2-Fluoro, 4-Methoxy | H | 0.17 |
| Analog 4 (63) | 2-Fluoro, 4-Methoxy | 5-Bromo | 0.041 |
| Analog 5 | 3,4-Dimethoxy | 5-Bromo | 0.11 |
| Analog 6 | 4-Chloro | 5-Bromo | 0.24 |
These findings underscore the importance of a multi-faceted approach to molecular design, where the electronic and steric properties of various substituents are carefully balanced to achieve optimal interaction with the biological target. The high potency of analogs with combined substitutions highlights the synergistic effects of these molecular modifications. nih.gov
Effects of Chloro and Methoxy Groups on Cytotoxicity
While direct cytotoxic data for 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide is not extensively detailed in the available literature, SAR studies on analogous N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists provide valuable insights into the effects of chloro and methoxy substituents on biological activity. The introduction of a methoxy group, for instance, has been shown to be a critical determinant of agonistic potency.
In a series of N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide analogs, the presence and position of a methoxy group on the benzamide ring significantly modulated GPR35 agonistic activity. For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide demonstrated high potency. nih.gov This suggests that the electronic and steric properties of the methoxy group contribute favorably to the interaction with the receptor.
Interactive Data Table: GPR35 Agonistic Activity of Methoxy-Substituted Benzamide Derivatives
| Compound | Substituent on Benzamide Ring | EC50 (µM) |
|---|---|---|
| 1 | 4-methoxy | 0.059 |
| 2 | 2-fluoro-4-methoxy | 0.041 |
EC50 values represent the concentration of the compound required to elicit a half-maximal response in a dynamic mass redistribution (DMR) assay for GPR35 agonism. nih.gov
Positional Isomerism and Activity Modulation
The spatial arrangement of substituents on the benzamide scaffold, a concept known as positional isomerism, plays a crucial role in modulating biological activity. Studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have demonstrated that altering the substitution pattern on the benzamide ring can lead to significant changes in GPR35 agonist potency. lookchem.com
For instance, it has been observed that substituents in the para-position of the benzamide ring generally lead to a considerable increase in potency, with the exception of methyl derivatives which show better tolerance in the meta-position. lookchem.com This highlights the sensitivity of the receptor's binding pocket to the specific location of functional groups on the ligand. The introduction of a tetrazolyl group into the core structure has been shown to significantly improve agonistic activity, underscoring the importance of this heterocyclic moiety in receptor activation. nih.govlookchem.com
Impact of Halogen Atom Substitution on Agonistic Activity
The incorporation of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, halogen substitution has been identified as a key factor in enhancing agonistic activity at GPR35. nih.govlookchem.com
The introduction of a fluorine atom at the 2-position of the 4-methoxybenzamide (B147235) scaffold, for example, resulted in a slight increase in potency. The compound N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide was found to be one of the most potent GPR35 agonists in its series, with an EC50 of 0.041 µM. nih.gov This suggests that the electronegativity and size of the halogen atom at specific positions can lead to more favorable interactions within the receptor binding site.
Interactive Data Table: Effect of Halogen Substitution on GPR35 Agonistic Activity
| Compound | Substituents on Benzamide Ring | EC50 (µM) |
|---|---|---|
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 4-methoxy | 0.059 |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 2-fluoro, 4-methoxy | 0.041 |
Data sourced from studies on GPR35 agonists. nih.gov
Ligand-Receptor Interaction Hypotheses and Binding Site Analysis
While a definitive co-crystal structure of this compound or its close analogs bound to a receptor like GPR35 is not yet available, SAR data allows for the formulation of credible ligand-receptor interaction hypotheses.
The consistent observation that the N-[2-(1H-tetrazol-5-yl)phenyl] moiety significantly enhances agonistic activity suggests that the tetrazole ring is a critical pharmacophore for GPR35 activation. nih.gov It is hypothesized that the acidic nature of the tetrazole ring allows it to act as a bioisostere for a carboxylic acid group, potentially forming key hydrogen bonds or ionic interactions with basic residues within the GPR35 binding pocket.
Furthermore, the benzamide portion of the molecule appears to engage in crucial interactions with the receptor. The sensitivity of the activity to the position and nature of substituents on the benzamide ring (as discussed in sections 4.3.2 and 4.3.3) indicates that this part of the molecule is likely involved in specific interactions that fine-tune the binding affinity and efficacy. The beneficial effect of a para-methoxy group and a 2-fluoro substituent suggests the presence of corresponding pockets or residues in the receptor that can accommodate these groups and engage in favorable electronic or hydrophobic interactions. nih.govlookchem.com
Molecular modeling and docking studies on similar benzamide derivatives targeting other receptors have often highlighted the importance of the amide linker in forming hydrogen bonds with the protein backbone, a feature that is likely conserved in the binding of this compound class to GPR35. scispace.com
Computational Chemistry and Rational Drug Design Applications
Application of Molecular Modeling Techniques
Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. These methods are pivotal in rational drug design, allowing for the detailed examination of a ligand, such as 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide, and its interaction with a biological target.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug design, docking is used to forecast the binding mode and affinity of a ligand, like this compound, within the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the binding site and scoring each pose based on a force field that estimates the binding energy. scispace.com A lower docking score typically indicates a more favorable and stable interaction.
These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, docking studies on similar benzamide (B126) derivatives have been used to identify crucial hydrogen bonds and π-π stacking interactions responsible for their biological activity. The results guide the modification of the molecular structure to enhance binding affinity and selectivity.
Table 1: Example Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Docking Score (kcal/mol) | -9.8 | LYS-78, ASP-184, PHE-185 | Hydrogen bond with ASP-184, π-π stacking with PHE-185 |
| Estimated Inhibition Constant (Ki, nM) | 85.4 | - | - |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors (physicochemical, topological, electronic) for a series of molecules and then using statistical methods to create an equation that relates these descriptors to their measured activity.
For a series of analogs of this compound, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. The resulting equation allows researchers to identify which molecular properties are most influential for the desired biological effect. Such models have proven statistically significant in explaining the variability in cytotoxic activity for related heterocyclic compounds, guiding the design of more potent agents. nih.gov
Table 2: Hypothetical QSAR Model for a Series of Benzamide Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| Equation | pIC₅₀ = 0.75 * (logP) - 0.12 * (TPSA) + 1.5 * (NumHDonors) + 2.4 | Relates activity (pIC₅₀) to molecular descriptors |
| r² (Correlation Coefficient) | 0.82 | Indicates that 82% of the variance in activity is explained by the model |
| q² (Cross-validation Coefficient) | 0.71 | Measures the predictive ability of the model |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the this compound-protein complex predicted by docking, an MD simulation can provide insights into its stability and the conformational changes that may occur. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water at a given temperature and pressure), researchers can validate the initial docking pose.
A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site, confirming a stable binding mode. nih.gov Analysis of RMSD in ligand-protein complexes has been effectively used to suggest the stability of active compounds in the binding sites of their target proteins. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These methods are used to compute properties that are directly related to molecular reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, calculating these values helps predict its reactivity in biological systems and its ability to participate in charge-transfer interactions within a receptor's active site. nih.gov
Table 3: Calculated Quantum Chemical Parameters for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.98 | Electron-donating ability |
| E(LUMO) | -1.46 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.52 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.76 | Resistance to change in electron configuration |
| Electronegativity (χ) | 4.22 | Power to attract electrons |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Hotspot Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen of the carbonyl group and nitrogen atoms of the tetrazole ring as red regions, indicating they are likely hydrogen bond acceptors. Conversely, the hydrogen atom on the amide nitrogen would appear as a blue region, identifying it as a potential hydrogen bond donor. This information is crucial for understanding and predicting the non-covalent interactions that govern binding to a biological target. researchgate.net
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. While specific virtual screening campaigns centered exclusively on this compound are not extensively documented in publicly available research, the principles of these methodologies are routinely applied to its constituent chemical motifs—the tetrazole ring and the benzamide scaffold.
Structure-Based Virtual Screening (SBVS): In SBVS, the three-dimensional structure of the target protein is used to dock and score compounds from a database. For a compound like this compound, a hypothetical SBVS campaign would involve:
Target Identification and Preparation: A biologically relevant target would be selected, and its 3D structure, typically from X-ray crystallography or cryo-electron microscopy, would be prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Compound Library Preparation: A library of compounds, which could include derivatives of this compound or diverse small molecules, would be generated in a 3D format with appropriate ionization states.
Molecular Docking: The compound library would be docked into the active site of the target protein. Docking algorithms would predict the binding conformation and affinity of each molecule. For instance, in a study focused on identifying inhibitors for MurB, an enzyme in bacterial peptidoglycan biosynthesis, a pharmacophore model was generated from the crystal structure of the enzyme to screen for potential inhibitors, leading to the identification of several tetrazole-containing compounds. nih.gov
Hit Selection and Experimental Validation: The top-scoring compounds would be selected for experimental testing to validate their biological activity.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These rely on the knowledge of other molecules that bind to the target.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. If a set of known active compounds containing the N-(1H-tetrazol-5-yl)benzamide scaffold were available, a pharmacophore model could be generated. dovepress.com This model, defining features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, would then be used to screen large databases for new molecules that fit the model.
Similarity Searching: This approach identifies new compounds based on their structural similarity to a known active molecule. Using this compound as a query, 2D or 3D similarity searches could identify other compounds in a database with similar structural features, which would then be prioritized for further investigation.
An integrated approach combining both structure-based and ligand-based methods is often the most effective. For example, a virtual screening pipeline was used to identify potential novel anticoagulants, which included the evaluation of physicochemical properties, electrostatic potential, molecular docking, and ADMET profiling of pyrazolyl-tetrazoles. researchgate.net
De Novo Drug Design Approaches
De novo drug design aims to construct novel molecules with desired properties from scratch, often within the constraints of a target's binding site. This approach is particularly useful for generating novel scaffolds that are not present in existing compound libraries. The this compound structure can serve as a foundational fragment or a source of inspiration for de novo design algorithms.
These computational strategies can build molecules atom-by-atom or by combining larger fragments. Key considerations in the de novo design of analogs of this compound would include:
Scaffold Hopping: This involves replacing the core scaffold of a molecule while retaining the 3D arrangement of its key interacting groups. For example, the benzamide core could be replaced with other heterocyclic systems that maintain the spatial orientation of the fluoro-phenyl and tetrazole moieties.
Fragment Growing: Starting with a core fragment, such as the 4-fluorobenzoyl group or the 5-aminotetrazole, algorithms can add chemical groups to "grow" a molecule within the active site of a target protein, optimizing interactions.
Linker Design: The amide linker in this compound can be modified or replaced with other chemical linkers to alter the flexibility and orientation of the two aromatic rings, potentially leading to improved binding affinity. Research on benzamide and phenyltetrazole derivatives has explored the use of different linkers, such as urea, to modulate activity as BCRP inhibitors. nih.gov
The design of novel compounds often leverages the known bioisosteric replacement of a carboxylic acid with a tetrazole ring to improve metabolic stability and pharmacokinetic properties. The fluorine atom also plays a crucial role, as its introduction can modulate the electronic properties and metabolic stability of the molecule. The design of scaffolds containing both fluorinated components and a tetrazole ring has been explored for the development of new antimicrobial agents. researchgate.net
The following table summarizes the key computational techniques and their potential application to this compound:
| Computational Technique | Application to this compound | Example from Related Research |
| Structure-Based Virtual Screening (SBVS) | Docking of derivatives into a target's active site to predict binding affinity. | Identification of tetrazole inhibitors of MurB using a pharmacophore model derived from the enzyme's crystal structure. nih.gov |
| Ligand-Based Virtual Screening (LBVS) | Using the compound's structure to find similar molecules or build a pharmacophore model for screening. | Generation of pharmacophore models to represent key molecular recognition features for virtual screening. dovepress.com |
| De Novo Drug Design | Generating novel molecules with similar pharmacophoric features but different core structures. | Design of benzamide and phenyltetrazole derivatives with varied linkers to act as BCRP inhibitors. nih.gov |
Coordination Chemistry and Material Science Applications
Role of the Tetrazole Ring as a Ligand in Metal Complexation
The tetrazole ring is a highly effective ligand for metal complexation, a property attributable to its electronic structure and the presence of four nitrogen atoms. arkat-usa.org This moiety can coordinate to metal ions in various modes, acting as a monodentate, bidentate, or bridging ligand, which facilitates the construction of diverse supramolecular architectures. arkat-usa.orgunimi.it The deprotonated form of the tetrazole ring, the tetrazolate anion, is a particularly strong metal chelator and is often considered a bioisostere of the carboxylate group, meaning it can mimic the charge and hydrogen-bonding interactions of a carboxyl group in biological and chemical systems. nih.gov
The versatility of the tetrazole ring allows it to bind with a wide range of metal ions. researchgate.net X-ray crystal structures of various tetrazole-metal complexes have shown that the nitrogen atoms of the tetrazole ring can directly interact with metal centers, such as zinc, by replacing metal-bound water molecules. nih.gov The coordination can involve one or more nitrogen atoms (N1, N2, N3, N4), leading to the formation of stable polymeric structures. arkat-usa.org This multidentate coordination capability is fundamental to its role as a building block for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Synthesis of Coordination Complexes with Transition Metals (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II))
The synthesis of coordination complexes involving tetrazole-containing ligands like 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of the ligand with various transition metal salts in a suitable solvent system. These reactions often yield coordination polymers due to the bridging nature of the tetrazole moiety. researchgate.net The resulting complexes are frequently obtained as precipitates that are poorly soluble in common organic solvents. researchgate.net
Hydrothermal or solvothermal methods are commonly employed for the synthesis of these complexes. For instance, coordination polymers of a similar ligand, 2-hydroxy-N-1H-tetrazol-5-ylbenzamide, have been successfully prepared with Zn(II), Cd(II), and Mn(II) under hydrothermal conditions. rsc.org A general approach involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent, sealing the mixture in an autoclave, and heating it for a period to facilitate crystal growth. The specific structure of the resulting complex—be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework—is influenced by factors such as the metal ion, the ligand's conformation, and the reaction conditions. researchgate.net
The following table summarizes examples of coordination polymers synthesized from a structurally related ligand, highlighting the types of structures that could be anticipated for complexes of this compound.
| Metal Ion | Ligand | Resulting Complex Formula | Structural Dimensionality | Reference |
|---|---|---|---|---|
| Zn(II) | 2-hydroxy-N-1H-tetrazol-5-ylbenzamide (HL) | {[Zn(L)2]·H2O}n | 3-D Framework | rsc.org |
| Cd(II) | 2-hydroxy-N-1H-tetrazol-5-ylbenzamide (HL) | {[Cd(L)2]·H2O}n | 3-D Framework | rsc.org |
| Mn(II) | 2-hydroxy-N-1H-tetrazol-5-ylbenzamide (HL) | {[Mn(L)2]·H2O}n | 3-D Framework | rsc.org |
| Zn(II) | 1,2-bis(tetrazol-5-yl)ethane | [Zn2(1,2-bis(tetrazol-5-yl)ethane)2(H2O)]n | Polymer | researchgate.net |
| Cu(II) | N,N-bis(1Н-tetrazol-5-yl)-amine | Coordination Compound | Not Specified | researchgate.net |
Applications in Catalysis
While the direct catalytic applications of this compound are not extensively documented, the tetrazole moiety itself serves as a valuable precursor in catalytic reactions. Specifically, tetrazoles have been explored as nitrene precursors in metal-catalyzed reactions. acs.org Nitrene transfer reactions are powerful tools for constructing nitrogen-containing molecules. acs.org
Recent research has demonstrated that iron-based metalloradical catalysis can utilize tetrazoles to generate nitrene intermediates. acs.org This strategy allows for precise control over product chemoselectivity. For example, depending on the choice of an iron catalyst, a tetrazole substrate can be directed towards different reaction pathways, such as molecular rearrangement via ester migration or allylic C(sp³)–H bond amination. acs.org This catalyst-dependent control over the reaction outcome from a common tetrazole precursor represents a significant advancement in synthetic methodology. The electronic properties of the benzamide (B126) portion of the molecule, including the fluorine substituent, can influence the reaction rates and yields in such catalytic systems. acs.org
Relevance in Coordination Polymer Research
The compound this compound is highly relevant to coordination polymer (CP) research. The tetrazole group's ability to bridge multiple metal centers is a key feature for the self-assembly of extended networks. unimi.it The deprotonated tetrazolate can use up to four of its nitrogen atoms to coordinate with metal ions, facilitating the formation of robust and thermally stable frameworks with diverse topologies. unimi.it
Advanced Research Directions and Future Perspectives
Development of Novel Analogues with Enhanced Potency and Selectivity
The rational design of new analogues is a cornerstone of medicinal chemistry, aimed at improving a lead compound's therapeutic index. For 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide, future efforts would focus on systematic structural modifications to enhance target potency and selectivity while minimizing off-target effects. Structure-activity relationship (SAR) studies on related benzamide (B126) and tetrazole derivatives provide a foundational blueprint for this process. nih.govacs.org
Key strategies for analogue development would include:
Modification of the Benzoyl Ring: Altering the position and nature of substituents on the 4-fluorobenzoyl ring can modulate binding affinity and pharmacokinetic properties. Introducing different halogen atoms (Cl, Br) or small alkyl/alkoxy groups could influence lipophilicity and electronic interactions with the target protein.
Substitution on the Tetrazole Ring: While the parent compound is N-(1H-tetrazol-5-yl), creating derivatives by alkylating one of the nitrogen atoms (N1 or N2) can resolve tautomeric ambiguity and may lock the molecule into a more bioactive conformation. This can also impact the compound's pKa and metabolic stability.
Scaffold Hopping: Replacing the benzamide or tetrazole core with other heterocyclic systems that maintain key pharmacophoric features could lead to novel intellectual property and improved drug-like properties.
The insights gained from these modifications are crucial for building a comprehensive SAR model, guiding the synthesis of next-generation compounds with optimized efficacy and safety.
Table 1: Representative Structure-Activity Relationships in Benzamide and Tetrazole Analogues
| Compound Class | Structural Modification | Observed Effect on Activity | Reference Compound Example |
|---|---|---|---|
| N-Phenylbenzamide Derivatives | Addition of bromo- group to the N-phenyl ring | Increased antiviral activity against Enterovirus 71. nih.gov | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |
| Imidazole-Based N-Phenylbenzamides | Fluorine substitution on the N-phenyl ring | Most potent anticancer activity in the series against A549, HeLa, and MCF-7 cell lines. nih.gov | Imidazole-based N-(4-fluorophenyl)benzamide derivative |
| 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides | Varied substitution on the benzamide ring | Explored for antiallergic activities, establishing quantitative SAR. acs.org | Substituted 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To move beyond phenotypic screening, a profound understanding of a compound's mechanism of action is essential. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to this compound. cell.com This approach can identify the primary molecular target(s) and uncover downstream signaling pathways that are modulated by the compound. nih.gov
For instance, mass spectrometry-based proteomics can be employed to perform thermal proteome profiling or chemical proteomics to identify direct protein targets. nih.govsemanticscholar.org Subsequently, transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, while metabolomics can identify shifts in cellular metabolic pathways, providing a comprehensive picture of the drug's impact. This integrated analysis is crucial for validating the mechanism of action, discovering biomarkers for patient stratification, and identifying potential resistance mechanisms. cell.com
Exploration of Polypharmacology and Multi-Target Strategies
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a superior therapeutic effect, especially in complex diseases like cancer. mdpi.com Many small molecules, particularly kinase inhibitors, exhibit multi-target activity. researchgate.net Given the versatile nature of the benzamide and tetrazole scaffolds, this compound could potentially modulate several biological targets.
Future research should intentionally explore this possibility. Computational methods, such as inverse docking, can screen the compound against a wide array of protein structures to predict potential off-targets. These predictions can then be validated experimentally through biochemical and cellular assays. A well-characterized polypharmacological profile can be advantageous, potentially leading to enhanced efficacy or the ability to overcome drug resistance.
Innovations in Synthetic Pathways for Scalable Production
The transition from laboratory-scale synthesis to industrial production requires efficient, cost-effective, and environmentally benign chemical processes. Research into innovative synthetic pathways for this compound is critical for its future development. Traditional methods for tetrazole synthesis often involve the use of azides, which can be hazardous. nih.gov
Modern synthetic chemistry offers several attractive alternatives:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the construction of complex molecules like tetrazole derivatives in a single step from multiple starting materials, which is highly atom-economical and efficient. nih.govacs.orgbohrium.com
Catalytic Methods: The use of novel catalysts can enable milder reaction conditions and improve yields for the key bond-forming steps, such as the amidation to form the benzamide linkage or the cycloaddition to form the tetrazole ring. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in safety (especially when handling hazardous reagents), scalability, and process control, making it an ideal platform for the large-scale production of pharmaceutical intermediates. nih.govnih.gov
Developing a robust and scalable synthesis is a crucial step in de-risking the compound for further preclinical and clinical development. nih.govnih.govrsc.org
Table 2: Comparison of Synthetic Strategies for Tetrazole Derivatives
| Synthetic Strategy | Description | Advantages | Potential Application |
|---|---|---|---|
| [3+2] Cycloaddition | Reaction of nitriles with an azide source (e.g., sodium azide, trimethylsilyl azide). nih.gov | Well-established, versatile for 5-substituted tetrazoles. | Core synthesis of the tetrazole ring from a corresponding nitrile. |
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. acs.org | High atom economy, efficiency, access to diverse structures. | Rapid library generation for analogue development. |
| Catalytic Visible-Light Reactions | Uses light to promote the reaction of aldehydes with sodium azide. nih.gov | Milder conditions, potentially greener chemistry. | Alternative route for forming the tetrazole precursor. |
Application of Advanced Preclinical Models for Efficacy Assessment
The predictive value of preclinical data is highly dependent on the biological relevance of the experimental models used. Traditional 2D cell cultures often fail to recapitulate the complexity of human tissues, contributing to high attrition rates for drug candidates in clinical trials. mdpi.com Advanced preclinical models offer a more accurate assessment of a compound's potential efficacy. nih.govwuxiapptec.com
For this compound, efficacy testing should move towards:
3D Organoid Cultures: Patient-derived organoids are three-dimensional, self-organizing structures that mimic the architecture and function of the original organ or tumor. nih.govdrugtargetreview.comsciltp.com Testing the compound on a biobank of patient-derived organoids can provide crucial data on response heterogeneity and potential biomarkers. youtube.comstemcell.com
Organ-on-a-Chip Technology: These microfluidic devices simulate the physiology of human organs and can be used to study the compound's pharmacokinetics and pharmacodynamics in a more realistic context. mdpi.comstemcell.com
Humanized Mouse Models: For immuno-oncology applications, testing in mice engrafted with a human immune system is critical to evaluating the interplay between the drug, the tumor, and the immune response. nih.gov
Utilizing these sophisticated models can provide more reliable data on efficacy and toxicity, enabling better-informed decisions for clinical development. nih.gov
Potential for Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate a biological target in its native environment. mskcc.org Developing this compound into a chemical probe could be a powerful strategy to validate its target(s) and explore its biological function. researchgate.net This typically involves modifying the parent compound to incorporate:
A Reporter Tag: An alkyne or azide handle can be added for "click" chemistry-based attachment of fluorescent dyes or biotin for visualization and pulldown experiments.
A Photoaffinity Label: Incorporating a photoreactive group, such as a diazirine, allows for covalent cross-linking of the probe to its target protein upon UV irradiation, enabling unambiguous target identification via mass spectrometry. nih.govchemrxiv.org
A well-validated chemical probe derived from this scaffold would be an invaluable tool for the broader scientific community to investigate the biology of its target protein(s). nih.govcell.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |
Q & A
Q. What are the critical steps in synthesizing 4-Fluoro-N-(1H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 1H-tetrazol-5-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt in anhydrous DMF or DCM to form an active ester intermediate .
- Amide bond formation : React the activated acid with 1H-tetrazol-5-amine under inert conditions (N₂ atmosphere) to prevent oxidation.
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) for high-purity yields.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals: δ 8.1–8.3 ppm (aromatic protons), δ 10.5 ppm (amide NH), and δ 9.2 ppm (tetrazole NH). ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .
- FT-IR : Key peaks include 1680–1700 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretches).
- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ peaks matching the molecular formula C₈H₆FN₅O .
Q. How does the tetrazole moiety influence the compound’s stability under physiological conditions?
- Methodological Answer : The tetrazole ring enhances metabolic stability due to its aromatic character and resistance to hydrolysis. However:
- pH Sensitivity : Tetrazole NH (pKa ~4.5) may protonate in acidic environments, altering solubility. Stability assays in PBS (pH 7.4 vs. 2.0) with HPLC monitoring are recommended .
- Light Sensitivity : Protect from UV exposure to prevent decomposition, as tetrazoles can undergo photolytic cleavage .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric/colorimetric assays (e.g., NADH-coupled reactions). IC₅₀ values <10 μM suggest potency .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Compare EC₅₀ values with controls to assess selectivity .
Q. How can solubility challenges be addressed during formulation for biological testing?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt of the tetrazole .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., methyl, nitro) at the benzamide’s para position. Assess impact via molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
- Bioisosteric Replacement : Replace the tetrazole with carboxylate or sulfonamide groups to compare potency/logP profiles .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify stoichiometry (e.g., excess amine to drive amidation) and moisture control (e.g., molecular sieves in DMF) .
- Byproduct Identification : Use LC-MS to detect side products (e.g., unreacted acid or dimerization). Optimize via gradient elution HPLC .
- Inter-lab Validation : Collaborate with independent labs to standardize protocols (e.g., reaction time, workup steps) .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., CYP450-mediated oxidation of the fluorophenyl group) .
- Toxicity Profiling : Run in silico toxicity panels (e.g., Derek Nexus) to flag risks like mutagenicity (e.g., nitroso intermediates from tetrazole metabolism) .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding. Analyze k₃/Kᵢ values .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase II) to resolve binding modes. Compare with docking poses (RMSD <2.0 Å) .
- Theoretical Frameworks : Link findings to enzyme transition-state mimicry or allosteric modulation theories .
Q. How can batch-to-batch variability in physicochemical properties be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
- Crystallization Control : Use anti-solvent addition (e.g., water into methanol) with controlled cooling rates (1°C/min) for uniform crystal size .
- Quality Metrics : Adhere to ICH guidelines (e.g., Q3D for elemental impurities) and validate purity via qNMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
